N-(2-methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(2-methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The unique structure of this compound, which includes a methoxyphenyl group, a thienyl group, and an imidazo[1,2-a]pyridine core, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a one-pot three-component reaction involving an aryl ketone, 2-aminopyridine, and dimethyl sulfoxide as a methylene donor.
Introduction of the thienyl group: The thienyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction between a thienylboronic acid and a halogenated imidazo[1,2-a]pyridine intermediate.
Attachment of the methoxyphenyl group: This step can be accomplished through a nucleophilic aromatic substitution reaction, where the methoxyphenyl group is introduced to the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and thienyl groups, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium hydride, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted imidazo[1,2-a]pyridine compounds.
Scientific Research Applications
N-(2-methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Investigated for its anticancer activity, particularly against cell lines such as MCF-7 and HeLa
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with molecular targets such as phosphatidylinositol-3-kinases (PI3K). By inhibiting PI3K, the compound can disrupt the phosphorylation of downstream targets like Akt, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: An inhibitor of FLT3-ITD and BCR-ABL pathways.
(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine: A compound with similar structural features and potential anticancer activity.
Uniqueness
N-(2-methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit PI3K and its potential as a fluorescent probe make it a valuable compound for both medicinal chemistry and biological research.
Properties
Molecular Formula |
C19H17N3OS |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H17N3OS/c1-13-7-5-11-17-21-18(16-10-6-12-24-16)19(22(13)17)20-14-8-3-4-9-15(14)23-2/h3-12,20H,1-2H3 |
InChI Key |
DFJPGIJRIRPBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)NC3=CC=CC=C3OC)C4=CC=CS4 |
Origin of Product |
United States |
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